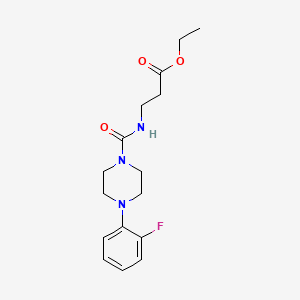

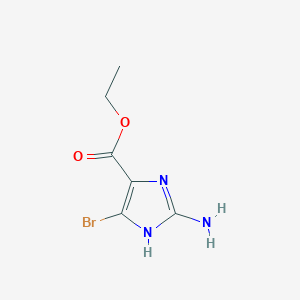

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis process for “N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is not available, related compounds have been synthesized. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Scientific Research Applications

Cytotoxic and Antimicrobial Activities

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has been studied for its potential cytotoxic and antimicrobial activities. Notably, it demonstrated significant cytotoxicity against various cancer cell lines including A549, MCF7-MDR, and HT1080. Additionally, it exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).

Antitumor Agents

Related benzothiazole derivatives have been designed and synthesized for their potent antitumor properties. These derivatives have shown selective cytotoxicity against tumorigenic cell lines and have demonstrated excellent in vivo inhibitory effects on tumor growth (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Application in Dye-Sensitized Solar Cells

Compounds containing benzothiazole structures, similar to this compound, have been utilized in the development of organic sensitizers for dye-sensitized solar cells. These sensitizers, designed for harvesting near-infrared light, show promising utility in solid-state dye-sensitized solar cells (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).

Enhancement of Physical Work Capacity

Studies on derivatives of 2-animo-6-ethoxybenzothiazole, closely related to the compound , revealed their ability to enhance physical performance in animal models. These substances showed effectiveness in improving physical work capacity in treadmill and swimming tests in mice (Цублова, Иванова, Яснецов, Трошина, & Яснецов, 2015).

Potential as Corrosion Inhibitors

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect on steel in acidic solutions. These studies suggest that similar compounds, including this compound, could be potential corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes

Biochemical Pathways

Given the complexity of the molecule, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects . More research is needed to identify these pathways and understand their implications.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

It is likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body . .

properties

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-3-21-13-9-10-14-15(11-13)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKQXJSIPLHSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2468816.png)

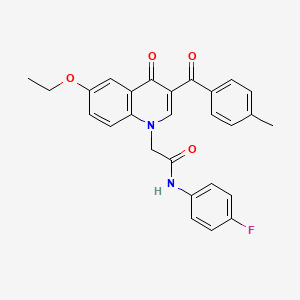

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2468817.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)

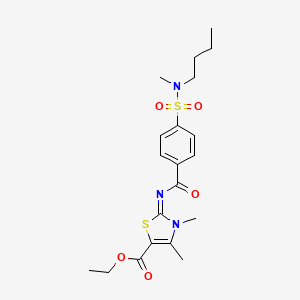

![2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2468825.png)

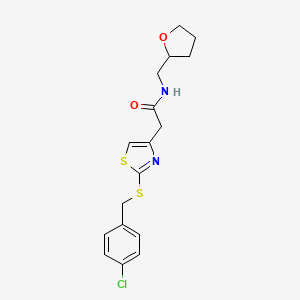

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

methanamine](/img/structure/B2468831.png)

![1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2468833.png)